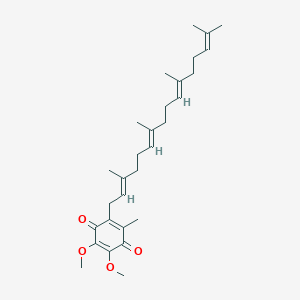

Coenzyme Q4

Description

Ubiquinone-4 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Ubiquinone 4 is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O4/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-17-23(5)18-19-25-24(6)26(30)28(32-7)29(33-8)27(25)31/h12,14,16,18H,9-11,13,15,17,19H2,1-8H3/b21-14+,22-16+,23-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCJRRDNIMSYNC-INVBOZNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345979 | |

| Record name | Coenzyme Q4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ubiquinone-4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4370-62-1 | |

| Record name | CoQ4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coenzyme Q4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC266773 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coenzyme Q4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COENZYME Q4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7G555QPVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ubiquinone-4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006710 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Biosynthesis of Coenzyme Q4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q (CoQ), also known as ubiquinone, is a vital lipoquinone present in the membranes of most aerobic organisms, where it functions as an essential electron carrier in the respiratory chain and as a potent antioxidant. The structure of CoQ consists of a benzoquinone ring and a polyisoprenoid side chain of varying length. The number of isoprenoid units in this tail is species-specific, and Coenzyme Q4 (CoQ4) refers to the homolog with four isoprenoid units. While Coenzyme Q10 is the predominant form in humans, shorter-chain CoQs like CoQ4 are naturally found in various bacteria and lower eukaryotes. There is growing interest in CoQ4 as a potential therapeutic agent due to its increased bioavailability compared to the more hydrophobic CoQ10. This guide provides a comprehensive overview of the synthesis and biosynthesis of Coenzyme Q4, including detailed pathways, quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Coenzyme Q4 Biosynthesis Pathway

The biosynthesis of Coenzyme Q is a complex process that occurs in the mitochondria and involves a series of enzymatic reactions catalyzed by a multi-protein complex, often referred to as the CoQ synthome. The fundamental pathway for the biosynthesis of all CoQ homologs, including CoQ4, is conserved across species and can be divided into three main stages:

-

Synthesis of the Benzoquinone Head Group: The precursor of the benzoquinone ring is 4-hydroxybenzoic acid (4-HB). In bacteria and yeast, 4-HB is synthesized from chorismate via the shikimate pathway. In mammals, it is derived from the amino acid tyrosine.[1][2][3]

-

Synthesis of the Isoprenoid Tail: The polyisoprenoid tail is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) pathway in eukaryotes. The length of the isoprenoid tail is determined by a species-specific polyprenyl diphosphate (B83284) synthase. For CoQ4, a geranylgeranyl diphosphate synthase is responsible for creating the 20-carbon (C20) isoprenoid tail.[1][4]

-

Condensation and Modification of the Head and Tail: The 4-HB head group is condensed with the polyprenyl diphosphate tail by the enzyme 4-hydroxybenzoate (B8730719) polyprenyltransferase (Coq2/UbiA). Following this condensation, the resulting intermediate undergoes a series of modifications, including hydroxylations, methylations, and a decarboxylation, to form the final Coenzyme Q molecule. These modifications are carried out by a suite of enzymes (Coq3-Coq9 in eukaryotes, Ubi proteins in bacteria) that are part of the CoQ synthome.[1][2]

The Coq4 protein plays a crucial, non-catalytic role in this process. It acts as a scaffolding protein, organizing the various Coq enzymes into a stable and efficient complex, thereby facilitating the channeling of intermediates through the biosynthetic pathway.[5][6]

Biosynthesis Pathway of Coenzyme Q

The Role of the Coq4 Protein in the CoQ Synthome

Chemical Synthesis of Coenzyme Q4

The chemical synthesis of Coenzyme Q4, while less common than its longer-chain counterparts, can be achieved through several synthetic routes. A common strategy involves the coupling of a protected benzoquinone derivative with a C20 isoprenoid side chain, followed by deprotection and modification of the quinone ring. A detailed protocol for a related compound, a mitochondrially-targeted Coenzyme Q4 (CoQ4-TPP), has been described and involves the following general steps:

-

Reduction of the Quinone: The starting CoQ4 is reduced to the corresponding hydroquinone (B1673460).

-

Esterification: The hydroquinone is then esterified with a linker molecule containing a triphenylphosphonium (TPP) moiety, which targets the molecule to the mitochondria.

While a detailed, publicly available protocol for the direct large-scale synthesis of CoQ4 is not readily found in the reviewed literature, the principles of organic synthesis for ubiquinones (B1209410) are well-established and would involve the synthesis of the geranylgeraniol (B1671449) side chain and its subsequent coupling to the benzoquinone head group.

Quantitative Data

Quantitative data on the natural occurrence of Coenzyme Q4 is limited as it is not the primary CoQ homolog in most commonly studied organisms. However, studies analyzing CoQ distribution have identified various homologs in different species. The following table summarizes the predominant CoQ forms in selected organisms.

| Organism | Predominant CoQ Homolog | Reference |

| Escherichia coli | CoQ8 | [7] |

| Saccharomyces cerevisiae | CoQ6 | [7] |

| Caenorhabditis elegans | CoQ9 | [7] |

| Humans | CoQ10 | [7] |

| Mice | CoQ9 (with minor CoQ10) | [1] |

| Tetrahymena pyriformis | CoQ8 | [8] |

Experimental Protocols

Quantification of Coenzyme Q4 by HPLC-UV

This protocol provides a general framework for the quantification of CoQ4 in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection.

1. Sample Preparation (Extraction)

-

For Plasma/Serum:

-

To 200 µL of plasma, add an internal standard (e.g., CoQ9).

-

Add 800 µL of 1-propanol (B7761284) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

For Tissues:

-

Homogenize the tissue sample in a suitable buffer.

-

Extract the homogenate with a mixture of methanol (B129727) and hexane (B92381) (e.g., 2:5 v/v).

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper hexane layer and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.[9]

-

2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of methanol, ethanol, and isopropanol (B130326) in varying ratios, often with a small amount of an organic acid like perchloric acid. A common mobile phase is Methanol:Hexane (90:10 v/v).[11][12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 275 nm.[10]

-

Injection Volume: 20 µL.

3. Quantification

-

Generate a standard curve using known concentrations of CoQ4.

-

Quantify the amount of CoQ4 in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

Quantification of Coenzyme Q4 by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry offers higher sensitivity and specificity for CoQ4 quantification.

1. Sample Preparation (Extraction)

-

Follow a similar extraction procedure as for HPLC-UV, often using a stable isotope-labeled internal standard (e.g., CoQ4-d6) for improved accuracy.[13][14]

2. LC-MS/MS Conditions

-

LC Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is commonly used.[15]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for CoQ4 and the internal standard. For CoQ10, a common transition is m/z 863.7 -> 197.1. The specific m/z for CoQ4 would need to be determined based on its molecular weight.

3. Quantification

-

Quantify CoQ4 using the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a standard curve.

Experimental Workflow for CoQ4 Analysis

Conclusion

This technical guide provides a foundational understanding of the synthesis and biosynthesis of Coenzyme Q4. While the core biosynthetic pathway is well-conserved, the specific enzymes and regulatory mechanisms can vary between species. The provided experimental protocols offer a starting point for researchers to quantify CoQ4 in various biological matrices. Further research into the natural occurrence, specific biosynthetic enzymes, and pharmacological properties of CoQ4 will be crucial for unlocking its full potential in research and therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Biochemistry of Mitochondrial Coenzyme Q Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endogenous Synthesis of Coenzyme Q in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How plants synthesize coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Regulation of Coenzyme Q Biosynthesis in Eukaryotic Cells: All That Yeast Can Tell Us - PMC [pmc.ncbi.nlm.nih.gov]

- 6. COQ4 is required for the oxidative decarboxylation of the C1 carbon of Coenzyme Q in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural distribution and occurrence of coenzyme Q homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journal.einstein.br [journal.einstein.br]

- 10. eaglebio.com [eaglebio.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A sensitive mass spectrometric assay for mitochondrial CoQ pool redox state in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assay to measure oxidized and reduced forms of CoQ by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of Coenzyme Q4 in Mitochondrial Respiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q (CoQ), a vital component of the mitochondrial electron transport chain (ETC), exists in various forms distinguished by the length of their isoprenoid tail. While Coenzyme Q10 (CoQ10) is the predominant form in humans, shorter-chain variants like Coenzyme Q4 (CoQ4) have garnered significant interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the function of CoQ4 in mitochondrial respiration, with a focus on its role as a substitute for CoQ10, particularly in the context of CoQ10 deficiency. This document details the biochemical functions of CoQ4, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of Coenzyme Q in Cellular Bioenergetics

Coenzyme Q, also known as ubiquinone, is a lipid-soluble molecule that plays a crucial role in cellular energy production.[1] Its primary function is to act as an electron carrier within the mitochondrial inner membrane, shuttling electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (ubiquinol:cytochrome c oxidoreductase).[2] This process is fundamental to the generation of the proton gradient that drives ATP synthesis through oxidative phosphorylation.[2] Beyond its role in the ETC, CoQ is also involved in pyrimidine (B1678525) biosynthesis and acts as a potent antioxidant, protecting cellular membranes from oxidative damage.[2][3]

The structure of CoQ consists of a redox-active benzoquinone head and a hydrophobic polyisoprenoid tail. The length of this tail varies among species, with humans primarily synthesizing CoQ10.[1] Deficiencies in CoQ10, arising from genetic defects in its biosynthesis pathway or other factors, can lead to a range of debilitating mitochondrial diseases.[4] Supplementation with exogenous CoQ10 has been explored as a therapeutic strategy, but its high molecular weight and extreme hydrophobicity often limit its bioavailability and efficacy.[5] This has led to the investigation of shorter-chain CoQ analogs, such as CoQ4, as potentially more effective therapeutic agents.[5]

Coenzyme Q4: A Functional Substitute in Mitochondrial Respiration

CoQ4, with its shorter four-isoprenoid unit tail, is significantly less hydrophobic than CoQ10. This property is believed to contribute to its enhanced uptake and delivery to target membranes in cellular models.[6] Studies have demonstrated that CoQ4 can effectively substitute for CoQ10 in its primary function within the electron transport chain.

Electron Transport Chain Function

CoQ4, like CoQ10, accepts electrons from Complex I and Complex II, becoming reduced to ubiquinol (B23937) (CoQ4H2). It then diffuses through the mitochondrial inner membrane to Complex III, where it donates its electrons, contributing to the pumping of protons across the membrane. This fundamental role in electron transport is critical for maintaining the mitochondrial membrane potential and driving ATP synthesis.

Redox Potential

Quantitative Data on Coenzyme Q4 Function

Recent studies have provided valuable quantitative data on the efficacy of CoQ4 in cellular models of CoQ10 deficiency. These studies highlight the potential of CoQ4 as a more potent supplement than CoQ10.

| Parameter | Coenzyme Q4 | Coenzyme Q10 | Cell Model | Reference |

| Concentration for Rescue of Cell Viability | ~10-fold lower than CoQ10 | 20 µM | CoQ10-deficient HepG2 cells | [9] |

| Basal Respiration (OCR) | Greater increase than CoQ10 | Increased | CoQ10-deficient cells | [9] |

| Maximal Respiration (OCR) | Greater increase than CoQ10 | Increased | CoQ10-deficient cells | [9] |

| Mitochondrial Polarization | Rescued to a similar or greater extent than CoQ10 | Rescued | CoQ10-deficient cells | [9] |

| ATP Production | Rescued to a similar or greater extent than CoQ10 | Rescued | CoQ10-deficient cells | [10] |

Table 1: Comparative Efficacy of Coenzyme Q4 and Coenzyme Q10 in CoQ10-Deficient Cellular Models.

The Role of the COQ4 Gene in Coenzyme Q Biosynthesis

The COQ4 gene encodes a protein that is essential for the biosynthesis of Coenzyme Q10.[11][12] While the COQ4 protein itself does not appear to have direct enzymatic activity, it is believed to act as a scaffold or organizing protein within a multi-protein complex known as the CoQ synthome.[13] This complex is responsible for the series of modifications to the benzoquinone head of the CoQ molecule. Mutations in the COQ4 gene can lead to primary CoQ10 deficiency by disrupting the stability and function of this critical biosynthetic complex.[12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of Coenzyme Q4 in mitochondrial respiration.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Analyzer is a standard tool for measuring the OCR of live cells in real-time, providing insights into mitochondrial function.

Materials:

-

Seahorse XFe96 or similar analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

-

Mitochondrial stress test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

-

CoQ4 and CoQ10 stock solutions.

Protocol:

-

Cell Seeding: Seed cells (e.g., CoQ10-deficient fibroblasts or HepG2 cells) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight. Include wells for background correction (no cells).

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Compound Preparation: Prepare stock solutions of CoQ4 and CoQ10. On the day of the assay, supplement the assay medium with the desired final concentration of CoQ4 or CoQ10.

-

Cell Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium (supplemented with CoQ4 or CoQ10) and incubate the cells in a non-CO2 incubator at 37°C.

-

Mitochondrial Stress Test Compound Loading: Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

-

Assay Execution: Calibrate the sensor cartridge in the Seahorse XF analyzer. After calibration, replace the calibrant plate with the cell culture plate and initiate the assay protocol. The instrument will sequentially inject the mitochondrial inhibitors and measure the OCR at baseline and after each injection.

-

Data Analysis: Normalize the OCR data to cell number or protein concentration. The key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity) are calculated from the changes in OCR following the injection of the inhibitors.

Quantification of Coenzyme Q4 by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive method for quantifying the reduced (ubiquinol) and oxidized (ubiquinone) forms of CoQ.

Materials:

-

HPLC system with an electrochemical detector

-

C18 reverse-phase column

-

Mobile phase (e.g., methanol, ethanol, isopropanol, ammonium (B1175870) acetate (B1210297) buffer)

-

Extraction solvent (e.g., n-propanol or hexane/ethanol)

-

CoQ4 standard

-

Internal standard (e.g., CoQ9)

Protocol:

-

Sample Preparation:

-

For cultured cells, wash the cell pellet with PBS and resuspend in water.

-

For tissues, homogenize the tissue sample in a suitable buffer.

-

-

Extraction: Add the extraction solvent (e.g., 1-propanol) to the sample, vortex vigorously, and centrifuge to pellet the protein. The supernatant contains the extracted CoQ.

-

HPLC Analysis:

-

Inject the supernatant directly onto the HPLC system.

-

The separation is performed on a C18 column with an appropriate mobile phase.

-

The electrochemical detector is set to a potential that allows for the sensitive detection of the oxidized and reduced forms of CoQ4.

-

-

Quantification: The concentration of CoQ4 is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of CoQ4. The use of an internal standard can correct for variations in extraction efficiency and injection volume.

Cellular Fractionation for Mitochondrial Isolation

To study the specific function of CoQ4 within mitochondria, it is necessary to isolate this organelle from other cellular components.

Materials:

-

Homogenization buffer (e.g., containing sucrose, Tris-HCl, and EDTA)

-

Dounce homogenizer or similar mechanical disruption device

-

Centrifuge and ultracentrifuge

-

Mitochondrial isolation buffer

Protocol:

-

Cell Harvesting and Lysis: Harvest cultured cells and wash with PBS. Resuspend the cell pellet in ice-cold homogenization buffer and disrupt the cells using a Dounce homogenizer with a loose-fitting pestle.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes to pellet the nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes to pellet the mitochondria.

-

-

Mitochondrial Pellet Washing: Discard the supernatant (cytosolic fraction) and wash the mitochondrial pellet with mitochondrial isolation buffer. Repeat the high-speed centrifugation step.

-

Purity Assessment: The purity of the mitochondrial fraction can be assessed by Western blotting for marker proteins of different cellular compartments (e.g., VDAC for mitochondria, GAPDH for cytosol, and Histone H3 for the nucleus).

Conclusion

Coenzyme Q4 has emerged as a promising functional substitute for Coenzyme Q10 in the context of mitochondrial respiration, particularly in cellular models of CoQ10 deficiency. Its lower hydrophobicity appears to facilitate its cellular uptake and delivery to mitochondria, where it can effectively participate in the electron transport chain. The quantitative data presented in this guide underscore the potential of CoQ4 as a therapeutic agent that may offer advantages over traditional CoQ10 supplementation. The detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate the efficacy and mechanisms of action of CoQ4 and other CoQ analogs. Future research should focus on in vivo studies to validate the promising in vitro findings and to fully elucidate the therapeutic potential of Coenzyme Q4.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. m.youtube.com [m.youtube.com]

- 3. content.protocols.io [content.protocols.io]

- 4. agilent.com [agilent.com]

- 5. tabaslab.com [tabaslab.com]

- 6. biorxiv.org [biorxiv.org]

- 7. brainly.com [brainly.com]

- 8. Solved The standard reduction potential for ubiquinone (Q or | Chegg.com [chegg.com]

- 9. Coenzyme Q4 is a functional substitute for coenzyme Q10 and can be targeted to the mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Coenzyme Q4: An In-depth Technical Guide on its Antioxidant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coenzyme Q4 (CoQ4) is a short-chain analogue of the well-characterized Coenzyme Q10 (CoQ10). While both share the same redox-active benzoquinone head, CoQ4 possesses a shorter polyisoprenoid tail, consisting of four isoprene (B109036) units. This structural difference confers increased water solubility and potentially enhanced bioavailability compared to its longer-chain counterpart. Emerging research highlights CoQ4 as a potent antioxidant and a functional substitute for CoQ10, with significant implications for cellular protection and therapeutic development. This guide provides a comprehensive technical overview of the core antioxidant mechanisms of CoQ4, focusing on its role in cellular redox homeostasis, signaling pathways, and its function as an enzymatic cofactor.

Core Antioxidant Mechanism: The Redox Cycle

The primary antioxidant function of Coenzyme Q4, like all coenzyme Q species, is centered around the redox activity of its benzoquinone head group. This allows it to act as a potent, lipid-soluble antioxidant within cellular membranes. The process is a cyclical one, involving the acceptance and donation of electrons to neutralize free radicals.

The CoQ4 redox cycle involves three states:

-

Ubiquinone (CoQ4): The fully oxidized state.

-

Semiquinone (CoQ4H•): A transient, unstable radical intermediate formed by the acceptance of one electron and one proton.

-

Ubiquinol (B23937) (CoQ4H2): The fully reduced state, which is the active antioxidant form.[1][2]

As ubiquinol, CoQ4 can directly scavenge lipid peroxyl radicals, thereby inhibiting the propagation of lipid peroxidation, a key driver of cellular damage in processes like ferroptosis.[3] The resulting ubisemiquinone (B1233062) radical can be further reduced back to ubiquinol, allowing it to continue its antioxidant function. This regeneration is crucial for maintaining its protective effects.

Signaling Pathways and Cellular Roles

Coenzyme Q4's antioxidant activity is integrated into key cellular signaling pathways, most notably in the defense against ferroptosis, a form of iron-dependent regulated cell death characterized by extensive lipid peroxidation.

Ferroptosis Suppression: A Two-Pronged Defense

CoQ4 plays a vital role in a non-mitochondrial antioxidant system that operates in parallel with the canonical glutathione (B108866) peroxidase 4 (GPX4) pathway to suppress ferroptosis.[1][4]

-

The FSP1-CoQ4-NAD(P)H Pathway: Ferroptosis Suppressor Protein 1 (FSP1) is an NADH-dependent coenzyme Q oxidoreductase.[4][5] At the plasma membrane, FSP1 catalyzes the reduction of ubiquinone (CoQ4) to its antioxidant ubiquinol form (CoQ4H2), using NADH as a reducing agent.[4][5][6] This regenerated ubiquinol then acts as a radical-trapping antioxidant, inhibiting the propagation of lipid peroxides within the membrane and preventing ferroptotic cell death.[4][7]

-

Interaction with the GPX4 Pathway: The GPX4 pathway is a primary defense mechanism against ferroptosis, utilizing glutathione to reduce lipid hydroperoxides to non-toxic lipid alcohols.[4] The FSP1-CoQ4 pathway acts as a parallel and independent line of defense. In instances where the GPX4 pathway is compromised (e.g., through inhibition or glutathione depletion), the FSP1-CoQ4 system can provide compensatory protection against ferroptosis.[1][4]

References

- 1. Coenzyme Q10 Analogues: Benefits and Challenges for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. The interaction of short chain coenzyme Q analogs with different redox states of myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of structurally diverse FSP1 inhibitors that sensitize cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The CoQ oxidoreductase FSP1 acts in parallel to GPX4 to inhibit ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The CoQ oxidoreductase FSP1 acts parallel to GPX4 to inhibit ferroptosis [escholarship.org]

Coenzyme Q4: A Technical Guide to its Core Role in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme Q (CoQ), a vital redox-active lipid, is a cornerstone of cellular bioenergetics and antioxidant defense. While Coenzyme Q10 (CoQ10) is the predominant form in humans, its therapeutic efficacy can be hampered by high hydrophobicity and molecular weight.[1][2][3][4] This has spurred investigation into shorter-chain analogues, with Coenzyme Q4 (CoQ4) emerging as a promising, functional substitute.[1][2][3][4] This technical guide provides an in-depth analysis of CoQ4's role in cellular metabolism, consolidating key quantitative data, experimental methodologies, and pathway visualizations to support advanced research and drug development.

Core Metabolic Functions of Coenzyme Q4

CoQ4, like its longer-tailed counterpart, is integral to several critical cellular processes. Its shorter four-isoprene-unit tail imparts greater hydrophilicity, which appears to enhance its delivery to target membranes.[1][5]

Oxidative Phosphorylation

CoQ4 functions as a mobile electron carrier within the mitochondrial electron transport chain (ETC). It shuttles electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex), a critical step in generating the proton gradient that drives ATP synthesis.[1][5][6] Studies in CoQ10-deficient human cells have demonstrated that CoQ4 supplementation can rescue defects in oxidative phosphorylation.[1][5]

Pyrimidine (B1678525) Biosynthesis

Beyond the ETC, CoQ4 is an essential cofactor for dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][7] This process is vital for the production of DNA and RNA precursors. In CoQ-deficient cells, the accumulation of the DHODH substrate, dihydroorotate (DHO), is observed.[1][8] Supplementation with CoQ4 has been shown to restore dihydroorotate to wild-type levels, indicating its effective utilization by DHODH.[1][8]

Ferroptosis Suppression

CoQ4 plays a crucial role as a lipid-soluble antioxidant, protecting cellular membranes from lipid peroxidation, a key event in ferroptosis, an iron-dependent form of regulated cell death.[9][10] The reduced form of CoQ, ubiquinol, is a potent radical-trapping antioxidant.[10] The enzyme ferroptosis suppressor protein 1 (FSP1) maintains the reduced pool of CoQ at the plasma membrane, thereby inhibiting ferroptosis.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative comparisons between CoQ4 and CoQ10 in rescuing cellular functions in CoQ-deficient cell models. The data is primarily derived from studies on HepG2 COQ2-/- cells.

| Parameter | Coenzyme Q4 | Coenzyme Q10 | Cell Line | Key Finding | Citation |

| Cell Viability Rescue | Effective at 10-fold lower concentrations | Requires higher concentrations for similar effect | HepG2 COQ2-/- | CoQ4 is more potent in preventing cell death in galactose media. | [1][11] |

| Basal Respiration | Greater increase in Oxygen Consumption Rate (OCR) | Less significant increase in OCR | HepG2 COQ2-/- | CoQ4 more effectively restores basal mitochondrial respiration. | [1][11] |

| Maximal Respiration | Greater increase in Oxygen Consumption Rate (OCR) | Less significant increase in OCR | HepG2 COQ2-/- | CoQ4 provides a greater capacity to respond to increased energy demand. | [1][11] |

| ATP Production | Rescued to a similar or greater extent | Rescued cellular ATP levels | CoQ-deficient patient fibroblasts | Both CoQ4 and CoQ10 can restore ATP production. | [1] |

| Dihydroorotate Levels | Restored to wild-type levels | Restored to wild-type levels | HAP1 COQ2-/- | Both CoQ4 and CoQ10 are effective cofactors for DHODH. | [1][8] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the study of Coenzyme Q4's metabolic roles.

Cell Culture

-

Cell Line: HepG2 COQ2-/- cells (a CoQ10-deficient human liver cell line) and the corresponding wild-type line were used.[11][12][13][14][15]

-

Media: Cells were cultured in Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.[12][13]

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[12][13] For experiments inducing metabolic stress, cells were grown in media containing galactose as the sole carbon source.[11]

Cell Viability Assay (Crystal Violet)

-

Principle: This assay quantifies the number of adherent, viable cells by staining them with crystal violet, which binds to proteins and DNA.[16]

-

Protocol:

-

Seed HepG2 COQ2-/- cells in 96-well plates and allow them to adhere.

-

Pre-treat cells with varying concentrations of CoQ4 or CoQ10 for 48 hours.[8]

-

Replace the medium with galactose-containing medium to induce metabolic stress and continue incubation for 72 hours.[8]

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with methanol.

-

Stain the cells with a 0.5% crystal violet solution for 20 minutes.[17]

-

Wash the plates thoroughly with water to remove excess stain.[17]

-

Solubilize the bound dye with methanol.[17]

-

Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.[17]

-

Oxygen Consumption Rate (OCR) Measurement

-

Instrumentation: Agilent Seahorse XF Analyzer.[1][3][4][5][7]

-

Principle: This technology measures the rate at which cells consume oxygen in real-time, providing a direct measure of mitochondrial respiration.[1][3][4][5][7]

-

Protocol (Mito Stress Test):

-

Seed HepG2 COQ2-/- and wild-type cells in a Seahorse XF culture plate and allow them to adhere.

-

Incubate cells with CoQ4 or CoQ10 for 24 hours.[8]

-

Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator to allow temperature and pH to equilibrate.[3][4][5]

-

Measure the basal OCR.

-

Sequentially inject the following mitochondrial inhibitors and measure the corresponding changes in OCR:

-

Analyze the data using the Seahorse Wave software to calculate basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[1]

-

ATP Production Assay

-

Principle: This assay utilizes the luciferase enzyme, which produces light in an ATP-dependent reaction. The amount of light emitted is directly proportional to the ATP concentration.[2][6][18][19][20]

-

Protocol:

-

Culture cells in 96-well plates and treat with CoQ4 or CoQ10.

-

Lyse the cells to release intracellular ATP.

-

Add an ATP detection cocktail containing luciferase and its substrate, D-luciferin, to the cell lysate.[6][18]

-

Calculate the ATP concentration by comparing the luminescence of the samples to a standard curve generated with known ATP concentrations.

-

Dihydroorotate (DHO) Measurement

-

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][16][21][22][23]

-

Principle: This highly sensitive and specific technique separates metabolites by liquid chromatography and identifies and quantifies them by mass spectrometry.[8][16][21][22][23]

-

Protocol:

-

Culture HAP1 COQ2-/- cells and treat with CoQ4 or CoQ10.

-

Harvest the cells and perform a metabolite extraction, typically using a protein precipitation method with a cold organic solvent like acetonitrile (B52724) or methanol.[8]

-

Centrifuge to remove precipitated proteins and collect the supernatant.

-

Inject the supernatant into the LC-MS/MS system.

-

Separate DHO from other metabolites using a suitable chromatography column (e.g., C18).[22]

-

Detect and quantify DHO using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high specificity.

-

Normalize the DHO levels to an internal standard and the total protein concentration or cell number.

-

Mandatory Visualizations

Coenzyme Q Biosynthesis Pathway

The biosynthesis of Coenzyme Q is a multi-step process that occurs primarily in the mitochondria. The length of the isoprenoid tail, which distinguishes CoQ4 from CoQ10, is determined by the polyprenyl diphosphate (B83284) synthase enzyme complex (PDSS1/PDSS2).

Caption: Coenzyme Q4 biosynthesis pathway, highlighting key precursors and mitochondrial enzymes.

Role of CoQ4 in the Electron Transport Chain

CoQ4 functions as an electron shuttle between Complexes I/II and Complex III, which is essential for oxidative phosphorylation.

Caption: Electron flow through the ETC with Coenzyme Q4 as the mobile carrier.

CoQ4's Role in Pyrimidine Synthesis and Ferroptosis Suppression

This diagram illustrates the dual roles of CoQ4 outside of the primary electron transport chain.

Caption: Dual roles of CoQ4 in pyrimidine synthesis and ferroptosis suppression.

References

- 1. benchchem.com [benchchem.com]

- 2. goldbio.com [goldbio.com]

- 3. researchgate.net [researchgate.net]

- 4. How Agilent Seahorse XF Analyzers Work | Agilent [agilent.com]

- 5. agilent.com [agilent.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. A New Efficient Method for Measuring Oxygen Consumption Rate Directly ex vivo in Human Epidermal Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondria regulate intracellular coenzyme Q transport and ferroptotic resistance via STARD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pagliarinilab.org [pagliarinilab.org]

- 12. editxor.com [editxor.com]

- 13. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]

- 14. bcrj.org.br [bcrj.org.br]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. sm.unife.it [sm.unife.it]

- 20. Enzymatic Assay & ATP Sensitivity Test of Luciferase [sigmaaldrich.com]

- 21. benchchem.com [benchchem.com]

- 22. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach. | Sigma-Aldrich [sigmaaldrich.com]

Coenzyme Q4 vs. Coenzyme Q10: A Technical Guide to Cellular Uptake and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q (CoQ) is a vital lipophilic antioxidant and an essential component of the mitochondrial electron transport chain. While Coenzyme Q10 (CoQ10) is the predominant form in humans, its therapeutic efficacy is often limited by poor bioavailability. This technical guide provides an in-depth analysis of the cellular uptake of Coenzyme Q4 (CoQ4), a shorter-chain analog, in comparison to CoQ10. We present evidence demonstrating the superior cellular uptake and bioactivity of CoQ4 at significantly lower concentrations. This guide details the potential transport mechanisms, summarizes key quantitative data from functional assays, provides comprehensive experimental protocols for quantifying cellular CoQ levels, and visualizes the involved pathways and workflows.

Introduction: The Challenge of CoQ10 Bioavailability

Coenzyme Q10 plays a critical role in cellular energy production and protection against oxidative stress.[1] Its deficiency has been linked to a range of pathologies, including mitochondrial diseases, cardiovascular conditions, and neurodegenerative disorders.[1] However, the therapeutic application of exogenous CoQ10 is hampered by its high molecular weight and extreme hydrophobicity, which limit its absorption and cellular uptake.[1]

Coenzyme Q4, with its shorter isoprenoid tail, presents a promising alternative. Its reduced hydrophobicity suggests enhanced bioavailability, potentially leading to greater therapeutic efficacy at lower doses. This guide explores the scientific basis for this hypothesis by examining the cellular uptake mechanisms and functional consequences of CoQ4 versus CoQ10 supplementation.

Comparative Cellular Efficacy: Functional Evidence for Superior CoQ4 Uptake

Direct quantitative comparisons of the cellular uptake rates of CoQ4 and CoQ10 are not extensively documented in the literature. However, functional assays in CoQ-deficient cell models provide compelling indirect evidence of CoQ4's superior uptake and intracellular activity.

Rescue of Cell Viability in CoQ-Deficient Cells

Studies have consistently shown that CoQ4 can rescue the viability of CoQ-deficient cells at concentrations 10-fold lower than CoQ10.[1] This suggests a significantly more efficient delivery of CoQ4 to its sites of action within the cell.

| Cell Line | Condition | CoQ4 Concentration for Rescue | CoQ10 Concentration for Rescue | Reference |

| HepG2 COQ2-/- | Galactose Media (72h) | ~1 µM | >10 µM | [1] |

Restoration of Mitochondrial Respiration

CoQ4 supplementation has been shown to increase basal and maximal mitochondrial respiration in CoQ10-deficient cells to a greater extent than CoQ10 at the same concentration.[1]

| Cell Line | Parameter | Treatment | Outcome | Reference |

| HepG2 COQ2-/- | Basal Respiration | 20 µM CoQ4 | Significant Increase | [1] |

| HepG2 COQ2-/- | Basal Respiration | 20 µM CoQ10 | Moderate Increase | [1] |

| HepG2 COQ2-/- | Maximal Respiration | 20 µM CoQ4 | Significant Increase | [1] |

| HepG2 COQ2-/- | Maximal Respiration | 20 µM CoQ10 | Moderate Increase | [1] |

Protection Against Ferroptosis

Reduced CoQ acts as a potent inhibitor of ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation. CoQ4 supplementation completely ablates sensitivity to the ferroptosis-inducing agent RSL3 in CoQ10-deficient cells, a protective effect not fully achieved by CoQ10 at similar concentrations.[1]

| Cell Line | Inducer | Treatment | Outcome | Reference |

| HepG2 COQ2-/- | RSL3 | 20 µM CoQ4 | Complete protection | [1] |

| HepG2 COQ2-/- | RSL3 | 20 µM CoQ10 | Partial protection | [1] |

Cellular Uptake and Transport Mechanisms

The precise mechanisms governing the cellular uptake of CoQ4 and CoQ10 are still under investigation, but several pathways and transporter proteins have been implicated. The difference in hydrophobicity is a key determinant of the distinct uptake efficiencies.

Passive Diffusion

The lower lipophilicity of CoQ4 suggests it may more readily partition into and diffuse across cellular membranes compared to the highly hydrophobic CoQ10. This could account for a significant portion of its enhanced uptake.

Protein-Mediated Transport

Several proteins are thought to be involved in the transport of CoQ molecules into and within the cell.

-

STARD7 (StAR-related lipid transfer domain-containing 7): This lipid transfer protein has been shown to bind CoQ4 in vitro and is implicated in the transport of mitochondrial CoQ to the plasma membrane.[2][3] Its affinity for CoQ10 is less characterized.

-

NPC1L1 (Niemann-Pick C1-like 1): Located in the brush border of intestinal enterocytes, NPC1L1 is a key transporter for cholesterol and other dietary lipids. It has been shown to mediate the intestinal absorption of CoQ10.[4] Its specific role in CoQ4 uptake is yet to be fully elucidated.

-

SR-B1 (Scavenger Receptor Class B Type 1): This receptor is involved in the uptake of lipids from lipoproteins and may play a role in the cellular uptake of CoQ delivered via circulating lipoproteins.

Experimental Protocols

Accurate quantification of intracellular CoQ levels is essential for studying cellular uptake. The following protocols are based on established methods in the literature.

Cell Culture and CoQ Supplementation

-

Cell Seeding: Plate cells (e.g., HepG2, fibroblasts) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of CoQ Stock Solutions: Prepare stock solutions of CoQ4 and CoQ10 in a suitable organic solvent such as isopropanol (B130326) or ethanol (B145695).

-

Supplementation: Dilute the CoQ stock solutions directly into the cell culture medium to achieve the desired final concentrations. Ensure thorough mixing. Include a vehicle control (medium with the same concentration of the organic solvent).

-

Incubation: Incubate the cells with the CoQ-supplemented medium for the desired time period (e.g., 24-72 hours).

Sample Preparation for CoQ Analysis

-

Cell Harvesting: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis and Lipid Extraction:

-

Scrape the cells in ice-cold PBS and transfer to a pre-weighed microcentrifuge tube.

-

Pellet the cells by centrifugation (e.g., 1000 x g for 5 minutes at 4°C).

-

Aspirate the supernatant and record the wet weight of the cell pellet.

-

Add a suitable extraction solvent (e.g., a mixture of hexane (B92381) and ethanol or 1-propanol) to the cell pellet.

-

Vortex vigorously to lyse the cells and extract the lipids.

-

Centrifuge to pellet the cell debris.

-

Transfer the supernatant containing the lipid extract to a new tube.

-

Dry the extract under a stream of nitrogen gas.

-

Quantification of CoQ by HPLC or LC-MS/MS

-

Sample Reconstitution: Reconstitute the dried lipid extract in a suitable mobile phase for injection.

-

Chromatographic Separation:

-

HPLC: Use a C18 reverse-phase column with an isocratic mobile phase (e.g., a mixture of methanol, ethanol, and an appropriate buffer). Detection is typically performed using UV absorbance at ~275 nm for the oxidized form (ubiquinone) or electrochemical detection for the reduced form (ubiquinol).

-

LC-MS/MS: Employ a C18 or similar reverse-phase column coupled to a tandem mass spectrometer. This method offers higher sensitivity and specificity. Multiple reaction monitoring (MRM) is used to detect the specific parent-daughter ion transitions for CoQ4 and CoQ10.

-

-

Quantification: Generate a standard curve using known concentrations of CoQ4 and CoQ10 standards. Quantify the amount of CoQ in the samples by comparing their peak areas to the standard curve. Normalize the results to the initial cell number or total protein content.

Signaling Pathways and Cellular Functions

The differential uptake of CoQ4 and CoQ10 has significant implications for their impact on cellular signaling and function.

The superior uptake of CoQ4 leads to more efficient restoration of the mitochondrial CoQ pool, resulting in improved electron transport chain function, increased ATP synthesis, and reduced reactive oxygen species (ROS) production.[1] At the plasma membrane, higher intracellular CoQ4 levels enhance the antioxidant defense system, providing robust protection against lipid peroxidation and ferroptosis.[1]

Conclusion and Future Directions

The available evidence strongly indicates that Coenzyme Q4 exhibits superior cellular uptake and bioactivity compared to Coenzyme Q10, primarily due to its lower hydrophobicity. This makes CoQ4 a promising candidate for therapeutic interventions in conditions associated with CoQ deficiency.

Future research should focus on:

-

Direct Quantitative Uptake Studies: Performing head-to-head comparisons of CoQ4 and CoQ10 uptake in various cell lines using sensitive analytical techniques like LC-MS/MS.

-

Transporter Characterization: Elucidating the specific roles and binding affinities of transporters like STARD7, NPC1L1, and SR-B1 in the differential uptake of CoQ4 and CoQ10.

-

In Vivo Bioavailability: Conducting animal studies to compare the oral bioavailability and tissue distribution of CoQ4 and CoQ10.

A deeper understanding of the cellular uptake mechanisms of CoQ4 will be instrumental in the development of novel and more effective CoQ-based therapies.

References

- 1. Coenzyme Q4 is a functional substitute for coenzyme Q10 and can be targeted to the mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights on the Uptake and Trafficking of Coenzyme Q | MDPI [mdpi.com]

- 3. Mitochondria regulate intracellular coenzyme Q transport and ferroptotic resistance via STARD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coenzyme Q4 is a functional substitute for coenzyme Q10 and can be targeted to the mitochondria | Semantic Scholar [semanticscholar.org]

In Vitro Stability and Degradation of Coenzyme Q4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Coenzyme Q4 (CoQ4)

Coenzyme Q (CoQ), or ubiquinone, is a vital lipophilic molecule present in the membranes of most eukaryotic cells, playing a crucial role in cellular respiration and energy production.[1][2] The number designation in Coenzyme Q variants, such as Coenzyme Q10 (CoQ10) or Coenzyme Q4 (CoQ4), refers to the number of isoprenoid units in their tail. While CoQ10 is the predominant form in humans, shorter-chain analogs like CoQ4 are of significant interest in research and drug development. Studies have suggested that CoQ4 can be a functional substitute for CoQ10 and may exhibit enhanced bioavailability due to its reduced hydrophobicity.[3] Understanding the in vitro stability and degradation pathways of CoQ4 is paramount for its effective formulation, storage, and application in experimental and therapeutic contexts.

This technical guide provides a comprehensive overview of the in vitro stability and degradation of Coenzyme Q, with a primary focus on the well-documented stability of Coenzyme Q10 as a surrogate model for CoQ4 due to the limited availability of direct stability data for CoQ4. The principles and methodologies discussed are broadly applicable to CoQ4 and other short-chain CoQ analogs.

Factors Influencing Coenzyme Q Stability

The stability of Coenzyme Q is primarily influenced by three main environmental factors: light, temperature, and oxidation.[4] The reduced form, ubiquinol (B23937), is particularly susceptible to oxidation, while both the oxidized (ubiquinone) and reduced forms can be degraded by light and heat.

2.1 Photodegradation

Exposure to light, especially UV radiation, is a significant factor in the degradation of Coenzyme Q.[4] This photodegradation can alter the molecular structure of the benzoquinone ring, leading to a loss of biological activity. Solution preparations are notably more susceptible to photodegradation than the solid, crystalline form.[4] Therefore, it is crucial to handle and store CoQ4 solutions in amber-colored or opaque containers and to minimize light exposure during experimental procedures.

2.2 Thermal Degradation

Elevated temperatures can accelerate the degradation of Coenzyme Q. While generally stable at room temperature and even at 37°C, significant degradation is observed at temperatures of 45°C and 55°C and above.[3][5] For long-term storage, freezing CoQ4, particularly in an inert atmosphere, is recommended to minimize thermal degradation.[4]

2.3 Oxidative Degradation

The reduced form of Coenzyme Q, ubiquinol, is a potent antioxidant but is also highly susceptible to oxidation, readily converting to the oxidized form, ubiquinone, upon exposure to air.[6][7] This process is a key consideration for formulations and applications where the antioxidant properties of ubiquinol are desired. To maintain the reduced state, it is essential to handle ubiquinol-containing solutions under an inert atmosphere (e.g., nitrogen or argon) and to use deoxygenated solvents.

Quantitative Stability Data (Coenzyme Q10 as a Model)

The following tables summarize quantitative data on the stability of Coenzyme Q10 under various conditions. These data provide a valuable reference for predicting the stability of CoQ4, although the shorter isoprenoid tail of CoQ4 may slightly alter its degradation kinetics.

Table 1: Thermal Stability of Coenzyme Q10

| Temperature | Condition | Observation | Reference |

| 25°C | Solid, protected from light | Generally stable | [3] |

| 37°C | Solid, protected from light | Relatively stable | [3] |

| 45°C | Solid, protected from light | Significant degradation observed | [3][5] |

| 55°C | Solid, protected from light | Significant degradation observed | [3][5] |

Table 2: Photostability of Coenzyme Q10

| Light Source | Formulation | Observation | Reference |

| UV light (254 nm) | Solution | Significant degradation | |

| Artificial Sunlight | Solution | Rapid degradation of Uq-10 and UqH-10 |

Table 3: pH Stability of Coenzyme Q10

| pH Range | Condition | Observation | Reference |

| 6-9 | Aqueous solution | Generally considered stable | [8] |

| Acidic (e.g., 1 N HCl) | Solution, heated | Forced degradation occurs | [9] |

| Basic (e.g., 1 N NaOH) | Solution, heated | Forced degradation occurs | [9] |

Experimental Protocols for Stability and Degradation Studies

This section outlines detailed methodologies for conducting in vitro stability and forced degradation studies on Coenzyme Q4. These protocols are adapted from established methods for Coenzyme Q10.

4.1 Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[9][10]

Objective: To assess the stability of Coenzyme Q4 under various stress conditions.

Materials:

-

Coenzyme Q4 reference standard

-

HPLC-grade solvents (e.g., methanol, ethanol (B145695), hexane (B92381), acetonitrile, tetrahydrofuran)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Amber vials

-

HPLC system with a UV or electrochemical detector

-

C18 reversed-phase HPLC column

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Coenzyme Q4 in a suitable organic solvent (e.g., ethanol or a mixture of hexane and ethanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the CoQ4 stock solution with 1 N HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the CoQ4 stock solution with 1 N NaOH and incubate at 60°C for a specified period.

-

Oxidation: Mix the CoQ4 stock solution with 3-30% H₂O₂ and keep at room temperature for a specified period.

-

Thermal Degradation: Incubate the CoQ4 stock solution at elevated temperatures (e.g., 60°C, 80°C) in the dark.

-

Photodegradation: Expose the CoQ4 stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration with the mobile phase. Analyze the sample by a validated stability-indicating HPLC method.

-

Data Analysis: Quantify the amount of remaining CoQ4 and identify and quantify any degradation products.

4.2 Protocol for Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active substance due to degradation.[9]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and deionized water (e.g., 55:42:3 v/v/v).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30°C.

-

UV Detection Wavelength: 275 nm.[11]

-

Injection Volume: 20 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can separate CoQ4 from its degradation products.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the stability and degradation of Coenzyme Q4.

Caption: General degradation pathways for Coenzyme Q4.

Caption: Experimental workflow for a forced degradation study.

Caption: Factors affecting Coenzyme Q stability.

Conclusion

The in vitro stability of Coenzyme Q4 is a critical parameter for its successful application in research and development. While direct quantitative data for CoQ4 is limited, the extensive knowledge of Coenzyme Q10 stability provides a robust framework for understanding and predicting the behavior of CoQ4. The primary degradation pathways for CoQ4 are expected to be photodegradation, thermal degradation, and oxidation, particularly for its reduced form, ubiquinol. By employing the detailed experimental protocols outlined in this guide, researchers can perform comprehensive stability assessments of CoQ4 and its formulations. Careful control of storage and experimental conditions, particularly protection from light and high temperatures, is essential to maintain the integrity and efficacy of this promising molecule.

References

- 1. Evaluation of photostability and phototoxicity of esterified derivatives of ubiquinol-10 and their application as prodrugs of reduced coenzyme Q10 for topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Protective Effect of Ubiquinone against the Amyloid Peptide in Endothelial Cells Is Isoprenoid Chain Length-Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability and bioequivalence studies of two marketed formulations of coenzyme Q10 in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 6. mdpi.com [mdpi.com]

- 7. Stability of Reduced and Oxidized Coenzyme Q10 in Finished Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method [mdpi.com]

- 11. Rapid HPLC method reveals dynamic shifts in coenzyme Q redox state - PMC [pmc.ncbi.nlm.nih.gov]

Coenzyme Q4: A Technical Guide to its Interaction with the Electron Transport Chain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q4 (CoQ4) is a short-chain analog of the essential electron carrier Coenzyme Q10 (CoQ10). Possessing a shorter isoprenoid tail, CoQ4 exhibits increased hydrophilicity, which may enhance its bioavailability and cellular uptake. This technical guide provides an in-depth analysis of the interaction of CoQ4 with the mitochondrial electron transport chain (ETC) complexes. It summarizes the available quantitative data on the kinetics of CoQ analogs, details relevant experimental protocols for studying these interactions, and presents visual diagrams of the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers investigating CoQ analogs as potential therapeutics for mitochondrial dysfunction and related disorders.

Introduction to Coenzyme Q4

Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble molecule that functions as an electron carrier in the mitochondrial electron transport chain, transferring electrons from Complex I and Complex II to Complex III.[1][2] In humans, the predominant form is CoQ10, characterized by a 10-unit isoprenoid tail. Coenzyme Q4 is a homolog of CoQ10 with a shorter, 4-unit isoprenoid tail. This structural difference results in lower lipophilicity compared to CoQ10.[3][4]

Recent studies have demonstrated that CoQ4 can act as a functional substitute for CoQ10 in CoQ-deficient cells, rescuing mitochondrial respiration, ATP production, and cell viability.[3][4] Notably, CoQ4 has been shown to be effective at significantly lower concentrations than CoQ10 in cellular models, a phenomenon attributed to its improved delivery to target membranes.[4] Beyond its role in the ETC, CoQ4 can also participate in other cellular processes dependent on CoQ, such as pyrimidine (B1678525) biosynthesis and the suppression of ferroptosis.[4]

Interaction of Coenzyme Q4 with Electron Transport Chain Complexes

CoQ4 participates in the transfer of electrons within the ETC in a manner analogous to CoQ10. It accepts electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) and subsequently donates them to Complex III (ubiquinol-cytochrome c reductase).[1][4]

Complex I (NADH:Ubiquinone Oxidoreductase)

Complex II (Succinate Dehydrogenase)

Complex II catalyzes the oxidation of succinate (B1194679) to fumarate, coupled with the reduction of coenzyme Q. Kinetic analyses of Complex II with various CoQ analogs indicate that the enzyme can utilize short-chain ubiquinones. For instance, ubiquinone-2 (CoQ2) has been effectively used to measure Complex II activity.[6] It is expected that CoQ4 can also serve as a substrate for Complex II, facilitating the transfer of electrons from succinate oxidation into the ETC.

Complex III (Ubiquinol-Cytochrome c Reductase)

Complex III, or the cytochrome bc1 complex, oxidizes the reduced form of coenzyme Q (ubiquinol) and transfers electrons to cytochrome c. The Q-cycle mechanism describes this intricate process.[7] Studies have shown that Complex III can effectively utilize short-chain ubiquinol (B23937) analogs.[8] Therefore, CoQ4H2 (the reduced form of CoQ4) is expected to be a competent substrate for Complex III, enabling the continuation of the electron flow to Complex IV.

Quantitative Data on Coenzyme Q Analog Kinetics

Direct quantitative kinetic data (Km, Vmax) for Coenzyme Q4 with each of the ETC complexes are not extensively reported in the literature. However, data from studies on other CoQ analogs provide a basis for comparison and estimation of CoQ4's likely kinetic properties. The following tables summarize available data for various CoQ analogs.

Table 1: Kinetic Parameters for Complex I (NADH:Ubiquinone Oxidoreductase) with CoQ Analogs

| CoQ Analog | Source of Mitochondria | Km (µM) | Relative Vmax | Reference |

| CoQ1 | Bovine Heart | 20-60 | High | [5] |

| CoQ2 | Bovine Heart | Similar to CoQ1 | Lower than CoQ1 | [5] |

| CoQ10 | Bovine Heart | In the mM range | - |

Table 2: Kinetic Parameters for Complex II (Succinate Dehydrogenase) with CoQ Analogs

| CoQ Analog | Source of Mitochondria/Enzyme | Km (µM) | Notes | Reference |

| CoQ2 | Resolved Succinate-Ubiquinone Reductase | Apparent Km determined | Competitive interrelationship between oxidized and reduced forms | [6] |

| CoQ10 | Bovine Heart | Lower than for NADH oxidation | Saturating at normal concentrations |

Table 3: Kinetic Parameters for Complex III (Ubiquinol-Cytochrome c Reductase) with CoQ Analogs

| CoQ Analog | Source of Mitochondria/Enzyme | Kinetic Mechanism | Notes | Reference |

| Short-chain ubiquinols | Bovine Heart Submitochondrial Particles | Ping Pong | Rate constants deduced for a series of analogs | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of Coenzyme Q4 with the electron transport chain.

Spectrophotometric Assay of Complex I (NADH:Ubiquinone Oxidoreductase) Activity

This protocol is adapted from methods designed for CoQ analogs and can be used to measure the activity of Complex I with CoQ4. The assay monitors the oxidation of NADH.

Materials:

-

Isolated mitochondria or submitochondrial particles

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4

-

NADH solution (10 mM in assay buffer)

-

Coenzyme Q4 solution (in ethanol (B145695) or other suitable solvent)

-

Rotenone (B1679576) (Complex I inhibitor, for control)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the reaction mixture in a cuvette containing assay buffer and the mitochondrial sample.

-

Add Coenzyme Q4 to the desired final concentration.

-

To determine the specific Complex I activity, prepare a parallel control reaction containing rotenone to inhibit Complex I.

-

Initiate the reaction by adding NADH.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

-

The specific Complex I activity is the difference between the rates in the absence and presence of rotenone.

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

The Seahorse XF Mito Stress Test is a standard method to assess mitochondrial function in live cells by measuring the oxygen consumption rate (OCR). This protocol can be used to evaluate the effect of CoQ4 supplementation on mitochondrial respiration in CoQ-deficient cells.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Coenzyme Q4

-

Mito Stress Test compounds: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of Rotenone and Antimycin A (Complex I and III inhibitors).

Procedure:

-

Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

CoQ4 Treatment: Treat the cells with CoQ4 or vehicle control for the desired duration.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

-

Cartridge Hydration and Loading: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight. Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Seahorse XF Assay: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure the basal OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Data Analysis: Analyze the OCR data to assess the impact of CoQ4 on mitochondrial respiratory function.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol describes the use of a fluorescent probe to measure the production of hydrogen peroxide (H₂O₂), a major form of ROS, from isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Respiration Buffer: e.g., 125 mM KCl, 2 mM K₂HPO₄, 20 mM MOPS, 1 mM EGTA, pH 7.4

-

Amplex™ Red reagent

-

Horseradish peroxidase (HRP)

-

Superoxide dismutase (SOD)

-

Respiratory substrates (e.g., succinate, pyruvate/malate)

-

Coenzyme Q4

-

Fluorometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing respiration buffer, Amplex™ Red, HRP, and SOD.

-

Add the isolated mitochondria to the cuvette.

-

Add the desired respiratory substrate to initiate electron transport and ROS production.

-

If investigating the effect of CoQ4, it can be added to the reaction mixture.

-

Monitor the increase in fluorescence over time. H₂O₂ produced by the mitochondria reacts with Amplex™ Red in the presence of HRP to generate the fluorescent product, resorufin.

-

Calibrate the fluorescence signal with known amounts of H₂O₂ to quantify the rate of ROS production.

Dihydroorotate Dehydrogenase (DHODH) Activity Assay

This spectrophotometric assay measures the activity of DHODH, an enzyme that uses CoQ as an electron acceptor.

Materials:

-

Cell or tissue lysate containing DHODH

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0

-

Dihydroorotate (DHO)

-

Coenzyme Q4 (or another suitable CoQ analog like decylubiquinone)

-

2,6-dichloroindophenol (DCIP) as an artificial electron acceptor

-

Spectrophotometer capable of reading at 600 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, DCIP, and CoQ4.

-

Add the cell or tissue lysate to the mixture.

-

Initiate the reaction by adding DHO.

-

Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.

-

The rate of DCIP reduction is proportional to the DHODH activity.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the interaction of Coenzyme Q4 with the electron transport chain.

Caption: Electron flow through the ETC with Coenzyme Q4.

Caption: Seahorse XF Mito Stress Test experimental workflow.

Caption: Role of CoQ4 in pyrimidine synthesis and ferroptosis.

Conclusion

Coenzyme Q4 presents a promising alternative to CoQ10 supplementation, primarily due to its enhanced bioavailability. It effectively integrates into the mitochondrial electron transport chain, interacting with Complexes I, II, and III to facilitate electron transfer and support ATP synthesis. While direct, comprehensive kinetic data for CoQ4 remain to be fully elucidated, comparative analysis with other short-chain analogs suggests it is a competent substrate for the ETC complexes. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the specific interactions and therapeutic potential of CoQ4 in the context of mitochondrial function and disease. Future studies should focus on obtaining precise kinetic parameters for CoQ4 to enable a more complete quantitative understanding of its role in cellular bioenergetics.

References

- 1. Coenzyme Q4 is a functional substitute for coenzyme Q10 and can be targeted to the mitochondria [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. LipidBank - Coenzyme Q [lipidbank.jp]

- 4. biorxiv.org [biorxiv.org]

- 5. The mitochondrial coenzyme Q junction and complex III: biochemistry and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. COENZYME Q1 | 727-81-1 [chemicalbook.com]

- 7. Mitochondrial Disorders [neuromuscular.wustl.edu]

- 8. Coenzyme Q 4 is a functional substitute for coenzyme Q 10 and can be targeted to the mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Coenzyme Q4 in the Regulation of Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme Q (CoQ) is a vital lipophilic molecule essential for mitochondrial bioenergetics and cellular antioxidant defense. While Coenzyme Q10 (CoQ10) is the predominant form in humans, its therapeutic efficacy can be limited by its hydrophobicity. Recent research has highlighted Coenzyme Q4 (CoQ4), a shorter-chain analog, as a promising functional substitute for CoQ10. This technical guide provides an in-depth analysis of the role of CoQ4 in the regulation of reactive oxygen species (ROS). By acting as a viable surrogate for CoQ10, CoQ4 partakes in crucial cellular processes that mitigate oxidative stress. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction: Coenzyme Q and its Antioxidant Function